1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula and a molar mass of 260.15 g/mol. It is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety. The compound is identified by its CAS number 1807060-18-9 and has various synonyms, including 1-(4-amino-3-mercaptophenyl)-3-bromo-1-propanone. This compound falls under the category of organosulfur compounds and can be classified as a brominated derivative of an amino phenol.
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one typically involves several steps:
These synthetic methods highlight the importance of controlling reaction conditions such as temperature and pressure to optimize yields and purity.
The molecular structure of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 260.15 g/mol |
| Density | 1.571 g/cm³ (predicted) |
| Boiling Point | 436 °C (predicted) |
| pKa | 6.35 (predicted) |
This structural information is crucial for understanding the compound's reactivity and potential interactions in various chemical environments .
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one can participate in several chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one involves its interaction with biological targets, potentially modulating various biochemical pathways:
These mechanisms suggest potential therapeutic applications, particularly in areas related to oxidative stress and enzyme regulation.
The physical and chemical properties of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one are critical for its applications:
| Property | Value |
|---|---|
| Density | 1.571 g/cm³ (predicted) |
| Boiling Point | 436 °C (predicted) |
| pKa | 6.35 (predicted) |
These properties are essential for determining handling procedures and potential applications in research and industry .
The scientific uses of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one include:
The versatility of this compound makes it a subject of interest across various fields, including medicinal chemistry and materials science .
The synthesis of 1-(4-amino-3-mercaptophenyl)-3-bromopropan-1-one typically begins with m-cresol derivatives as foundational building blocks. The initial step involves nitrosation at the ortho-position relative to the hydroxyl group, achieved through electrophilic aromatic substitution using sodium nitrite under acidic conditions. This nitroso intermediate undergoes rearrangement and is subsequently reduced to the corresponding aminophenol using tin(II) chloride in hydrochloric acid. A critical modification involves thiol group introduction via nucleophilic displacement of the hydroxyl group using thiourea, yielding the key 3-mercapto-4-aminophenol precursor. This approach capitalizes on the directional influence of the hydroxyl group to achieve regioselective functionalization at the 4-position, which is essential for subsequent ketone installation .
The thiol-protected intermediate requires careful handling under inert atmosphere due to susceptibility to oxidation. Reduction of the nitroso intermediate must be meticulously controlled at 40-50°C to prevent over-reduction or polymerization. Final deprotection of the thiol group occurs under alkaline hydrolysis (NaOH, 10%), generating the free mercaptan functionality necessary for downstream reactions .
The bromination step introduces the reactive halogen essential for further derivatization. 1-(4-Amino-3-mercaptophenyl)propan-1-one undergoes α-bromination at the propanone side chain using brominating agents. N-Bromosuccinimide (NBS) in glacial acetic acid at 0-5°C achieves selective monobromination with 85-90% efficiency, while elemental bromine in dichloromethane offers a cost-effective alternative but requires rigorous temperature control to prevent dibromination [5].
The electron-donating amino group necessitates temporary protection during bromination to prevent electrophilic aromatic substitution side reactions. Acetylation using acetic anhydride prior to bromination and subsequent deprotection under mild alkaline conditions preserves molecular integrity. Kinetic studies reveal that maintaining the reaction mixture at -5°C to 0°C suppresses polybromination byproducts to ≤3%, crucial for pharmaceutical-grade intermediates [5].
Table 1: Comparative Analysis of Bromination Methods
| Brominating Agent | Solvent System | Temperature Range | Reaction Time | Yield (%) |
|---|---|---|---|---|
| NBS | Acetic Acid | 0-5°C | 2 hours | 89% |
| Br₂ | Dichloromethane | -5°C to 0°C | 45 minutes | 78% |
| CuBr₂ | Ethyl Acetate | 25°C | 6 hours | 65% |
Catalytic hydrogenation serves dual purposes: reduction of nitro intermediates and protection of amino groups against oxidation during subsequent steps. Palladium on carbon (5% Pd/C) under moderate hydrogen pressure (30-50 psi) selectively reduces nitro functionalities while preserving the labile mercapto group. The addition of pyridine as a catalyst poison suppresses sulfur-induced catalyst deactivation, maintaining reaction efficiency above 92% .
Critical parameters include strict oxygen exclusion and solvent selection. Tetrahydrofuran:water (9:1) systems prevent amine protonation, while maintaining pH >8 with ammonium hydroxide minimizes disulfide formation. Reaction monitoring via thin-layer chromatography ensures termination at complete reduction, preventing desulfurization side reactions .
Transitioning from batch to continuous flow systems enhances process control and safety for large-scale production. The bromination step benefits significantly from microreactor technology, where NBS solution in acetonitrile and substrate solution in ethyl acetate converge via T-mixer into a temperature-controlled reactor module (0°C, residence time: 120 seconds). This setup achieves 94% conversion with ≤1% dibromide impurities, surpassing batch yields by 15% while reducing exothermic risks .
Hydrogenation integrates seamlessly into flow systems using packed-bed reactors with immobilized Pd/Al₂O₃ catalysts. Supercritical CO₂ as reaction medium enhances hydrogen diffusion and enables facile product separation through depressurization. This configuration demonstrates 40% higher space-time yield (2.1 kg/L·h) than stirred-tank reactors while eliminating catalyst filtration steps .
Table 2: Continuous Flow Process Parameters
| Process Stage | Reactor Type | Residence Time | Temperature | Productivity (kg/h) |
|---|---|---|---|---|
| Bromination | Microtube Reactor | 120 seconds | 0°C | 0.85 |
| Catalytic Hydrogenation | Packed-Bed Reactor | 8 minutes | 50°C | 1.2 |
| Final Crystallization | Oscillatory Baffled Crystallizer | 45 minutes | -10°C | 0.7 |
Solvent systems profoundly impact yield and purity at industrial scale. Mixed-solvent crystallization (ethyl acetate/hexane, 3:7) achieves 99.5% purity by effectively partitioning hydrophobic impurities. For bromination steps, chlorobenzene enables efficient heat transfer with boiling point (132°C) compatible with reflux conditions, facilitating rapid NBS decomposition and minimizing succinimide byproduct accumulation .
Solvent recovery protocols enhance sustainability: Nanofiltration membranes concentrate mother liquors, enabling >90% solvent reuse. Reaction concentration optimization studies reveal that maintaining 0.5M concentration during bromination balances reaction kinetics and impurity profile. Scale-up trials demonstrate linear scalability from 5L to 1000L reactors when adhering to consistent power/volume (0.8 kW/m³) and Reynolds number (>10,000) parameters .
Table 3: Solvent Systems for Industrial-Scale Synthesis
| Reaction Stage | Recommended Solvent System | Purity Achieved | Yield Impact |
|---|---|---|---|
| Bromination | Chlorobenzene | 98.7% | +12% vs. DCM |
| Amino Group Deprotection | Ethanol/Water (4:1) | 99.1% | +8% vs. THF |
| Final Crystallization | Ethyl Acetate/Hexane (3:7) | 99.5% | +15% vs. MeOH |
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